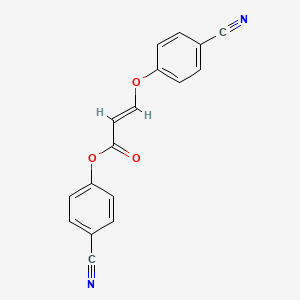

(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

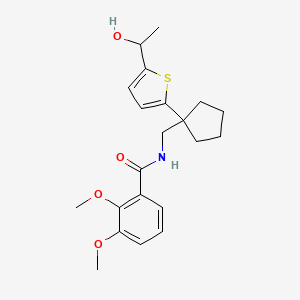

“(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” is a chemical compound with the molecular formula C17H10N2O3 . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” involves several steps, including the use of 4-Cyanophenylboronic acid as a reactant . The synthesis process also involves various types of chemical reactions, including Palladium-catalyzed Suzuki-Miyaura cross-coupling in water .

Molecular Structure Analysis

The molecular structure of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” is determined by its molecular formula, C17H10N2O3 . The structure includes a cyanophenoxy group, an acrylic acid group, and a cyanophenyl ester group .

Chemical Reactions Analysis

“(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” can undergo various chemical reactions. For example, it can participate in Palladium-catalyzed Suzuki-Miyaura cross-coupling in water . Other potential reactions include Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” include a molecular weight of 441.5 g/mol . It has a complexity of 644 and a topological polar surface area of 76.4 Ų . It has no hydrogen bond donors but has five hydrogen bond acceptors .

科学的研究の応用

Synthesis and Polymerization:

- This compound has been explored in the synthesis and characterization of aromatic-aliphatic acrylic monomers and polymers. These polymers exhibit increased thermostability and improved behavior as pressure-sensitive adhesives (Bicu & Mustaţǎ, 2002).

Applications in Dye and Pigment Industry:

- It has applications in the dye and pigment industry, particularly in the synthesis of azo-ester compounds used in dyes (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).

Optoelectronic Properties:

- The compound has been studied for its structural, optoelectronic, and thermodynamic properties, indicating its potential as a nonlinear optical material (Fonkem, Ejuh, Nya, Kamsi, & Ndjaka, 2019).

Liquid Crystalline Properties:

- Its derivatives are used in the preparation of liquid crystalline polymers, displaying mesophase properties and potential applications in materials science (Sainath, Rao, & Reddy, 2000).

Synthesis of Corrosion Inhibitors:

- Research has been conducted on acrylamide derivatives of this compound for their effectiveness as corrosion inhibitors in acidic solutions, relevant in materials engineering and industrial applications (Abu-Rayyan et al., 2022).

Antitumor and Apoptotic Activity:

- Certain derivatives of this compound have been investigated for their potent antitumor and apoptotic activities in various human tumor cells, suggesting their potential in cancer research (Cincinelli et al., 2003).

Development of Novel Polymers:

- The compound is used in the development of innovative polymers with specific properties such as high resistance to chemical and environmental attack, useful in the manufacturing of industrial coatings and other applications (Bauer, 2003).

Antioxidant Synthesis:

- It has been utilized in the green synthesis of new antioxidants, highlighting its role in developing environmentally friendly chemical processes (Guo, Tong, Xin, Yu, & Ning, 2020).

特性

IUPAC Name |

(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c18-11-13-1-5-15(6-2-13)21-10-9-17(20)22-16-7-3-14(12-19)4-8-16/h1-10H/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWAOHKBPATVME-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC=CC(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)O/C=C/C(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2408739.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2408740.png)

![[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid](/img/structure/B2408749.png)

![2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol](/img/structure/B2408759.png)

![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)

![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)